2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine
Description
Historical Development of Bis(oxazoline)-Pyridine Ligand Systems
The genesis of Pybox ligands traces back to the late 1980s, when Nishiyama and colleagues sought to overcome limitations in existing bis(oxazoline) (BOX) ligands. BOX systems, while effective for asymmetric induction, faced challenges in accommodating larger metal centers and maintaining rigidity under catalytic conditions. In 1989, Nishiyama introduced the first Pybox ligand by flanking a central pyridine ring with two oxazoline groups, creating a tridentate N,N,N-coordination site. This design expanded the ligand’s binding capacity, enabling coordination to lanthanides and early transition metals, which were previously inaccessible to BOX ligands due to size constraints.
Early applications highlighted the Pybox scaffold’s versatility. For instance, Nishiyama’s rhodium(III)-Pybox complex achieved enantioselectivities exceeding 95% in ketone hydrosilylation, a marked improvement over BOX-derived catalysts. Subsequent work by Li and Wei demonstrated the efficacy of phenyl-substituted Pybox ligands in copper(I)-catalyzed alkyne additions to imines, further solidifying the ligand’s utility in C–C bond formation. These breakthroughs underscored the Pybox system’s dual advantages: (1) a rigid planar geometry that minimizes unproductive metal–ligand conformations, and (2) modular substituents on the oxazoline rings for fine-tuning steric and electronic effects.
Structural Evolution Toward 2,6-Bis[(4R)-4,5-Dihydro-4-Methyl-2-Oxazolyl]Pyridine
The development of 2,6-bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine represents a deliberate structural optimization to enhance enantiocontrol in sterically demanding reactions. Key modifications include:
- Methyl Substitution at the 4-Position : Introducing a methyl group at the 4-position of the oxazoline ring (4R configuration) increased chiral induction by projecting the substituent toward the metal center’s coordination sphere. This modification, first reported in Shibasaki’s lanthanum-Pybox catalysts, improved diastereoselectivity in Mannich-type reactions to >30:1 dr.
- Solid-Phase Synthesis Advances : Pioneered by Cornejo and Fraile, immobilization techniques enabled the synthesis of Pybox ligands with precise stereochemical control. Polymer-supported Pybox ligands, synthesized via radical copolymerization of vinyl-functionalized precursors, retained catalytic activity while simplifying catalyst recovery.
- Hybrid Ligand Systems : Recent work by Kanai and Matsunaga demonstrated that combining Pybox with cyclometalated N-heterocyclic carbenes (NHCs) modulates electron density at the metal center. For example, ruthenium-Pybox-NHC complexes achieved 97% ee in isoxazole isomerization, a reaction previously inaccessible to Pybox alone.
The structural impact of these changes is evident in comparative catalytic data:
These advancements underscore how strategic modifications to the Pybox framework—particularly the 4R-methyl substitution—have expanded its utility in asymmetric catalysis. The ligand’s ability to maintain rigidity while accommodating diverse metal centers (e.g., La, Ru, In) has enabled applications in C–H amination, allylation, and cyclopropanation, often with unmatched stereoselectivity.
The synthesis of 2,6-bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine typically proceeds via condensation of chiral amino alcohols with pyridine-2,6-dicarbonyl derivatives. For example, using (R)-valinol as the amino alcohol precursor yields the 4R-methyl substituent with high enantiopurity. Solid-phase approaches further refine this process, allowing iterative substitution and purification steps that ensure configurational integrity.
“The Pybox scaffold’s rigidity and tunability make it indispensable for reactions requiring precise spatial control over transition states.” — Adapted from Shibasaki’s analysis of lanthanide-Pybox systems.
Properties
IUPAC Name |
4-methyl-2-[6-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-6-17-12(14-8)10-4-3-5-11(16-10)13-15-9(2)7-18-13/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIDHCQNRFIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the construction of oxazoline rings through cyclization reactions of amino alcohols with pyridine derivatives, often starting from 2,6-dibromopyridine or 2,6-pyridinedicarbonitrile. The key step is the formation of the bis(oxazoline) ligand by reacting chiral amino alcohols with pyridine-based precursors under catalytic or reflux conditions.
Detailed Synthetic Routes
Synthesis from 2,6-Dibromopyridine and Chiral Oxazoline Precursors
- Starting Materials: 2,6-Dibromopyridine and chiral oxazoline ligands.
- Reaction Conditions: Typically involves nucleophilic substitution or cross-coupling reactions under inert atmosphere with purification by recrystallization or chromatography.
- Outcome: Formation of the bis(oxazoline) ligand with high purity suitable for catalytic applications.
Synthesis Using 2,6-Pyridinedicarbonitrile and Chiral Amino Alcohols
This method is well-documented in literature for preparing chiral pyridine bis(oxazoline) ligands:
- Procedure:
- A mixture of 2,6-pyridinedicarbonitrile, anhydrous toluene, and a Lewis acid catalyst such as zinc trifluoromethanesulfonate is stirred under argon.
- A chiral amino alcohol (e.g., (4R)-2-amino-4-methylpentan-1-ol) is added.
- The reaction mixture is heated to reflux for approximately 24 hours.
- After cooling, the product is extracted with ethyl acetate, washed, dried, and purified by silica gel chromatography.
- Advantages: This method allows for high stereochemical control and yields of chiral bis(oxazoline) ligands.
- Example: The synthesis of 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine by this method has been reported with good yields and stereoselectivity.
Cyclization of Bisamide Intermediates
- Step 1: Preparation of N,N'-bis[(R)-2-hydroxy-1-phenylethyl]pyridine-2,6-dicarboxamide by reaction of pyridine-2,6-dicarbonyl dichloride with chiral amino alcohols.
- Step 2: Treatment of the bisamide with thionyl chloride under reflux to induce cyclodehydration forming the bis(oxazoline) ring system.
- Step 3: Conversion of the bis(hydrochloride) salt to the free base by treatment with aqueous sodium hydroxide in methanol, followed by recrystallization.
- Outcome: High purity chiral bis(oxazoline) ligands with yields up to 90%.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Purification Method | Yield (%) | Comments |
|---|---|---|---|---|---|---|
| 2,6-Dibromopyridine + Oxazoline | 2,6-Dibromopyridine, chiral oxazoline | Base or Pd catalyst (varies) | Inert atmosphere, reflux | Recrystallization, chromatography | Moderate to High | Common in coordination chemistry |
| 2,6-Pyridinedicarbonitrile + Amino Alcohol | 2,6-Pyridinedicarbonitrile, chiral amino alcohol | Zinc trifluoromethanesulfonate (Lewis acid) | Reflux in toluene under argon | Silica gel chromatography | High | High stereochemical control, scalable |
| Bisamide Cyclization | Pyridine-2,6-dicarbonyl dichloride, chiral amino alcohol | Thionyl chloride | Reflux in chloroform | Recrystallization | Up to 90 | Efficient for various chiral substituents |
Research Findings and Notes
- The use of zinc trifluoromethanesulfonate as a Lewis acid catalyst is critical for promoting the cyclization of nitrile groups with amino alcohols to form oxazoline rings effectively.
- Purification typically involves column chromatography using ethyl acetate/hexanes mixtures with a small percentage of triethylamine to prevent decomposition during purification.
- The stereochemistry of the chiral centers in the oxazoline rings is preserved throughout the synthesis, which is essential for the ligand's performance in asymmetric catalysis.
- Alternative methods involving direct substitution on 2,6-dibromopyridine allow for the incorporation of various chiral oxazoline rings, enabling ligand diversity for catalytic applications.
- The bisamide cyclization approach, while more step-intensive, provides access to a wide range of chiral bis(oxazoline) ligands with excellent yields and purity, suitable for detailed mechanistic studies and catalyst development.
Chemical Reactions Analysis
Key Reaction Mechanisms
-
Copper-catalyzed aldol reactions : The ligand coordinates to copper, creating a chiral environment that directs nucleophilic attack of silyl enolates onto carbonyl compounds .
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Tin-catalyzed aldol reactions : The ligand’s steric bulk and electronic properties influence the transition state, favoring anti-selectivity .
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Scandium-catalyzed ene reactions : The oxazoline nitrogen donates electron density to scandium, activating alkenes for electrophilic attack .
Structural and Stereochemical Considerations
The compound’s stereochemistry at the 4R position and methyl substituent significantly influence its reactivity:
-
Steric effects : The methyl group at C4 enhances ligand rigidity, stabilizing metal coordination and improving enantioselectivity in catalytic cycles .
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Electronic effects : The oxazoline ring’s nitrogen and oxygen atoms participate in metal coordination, tuning reaction pathways .
Comparison with Analogous Compounds
Experimental Validation
Scientific Research Applications
2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine is widely used in scientific research, including:
Chemistry: As a chiral ligand in asymmetric catalysis, it facilitates enantioselective reactions.
Biology: Used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine involves the formation of stable complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The oxazoline rings provide steric and electronic control, enhancing the selectivity and efficiency of the catalytic process .
Comparison with Similar Compounds
Comparison with Similar PyBox Ligands
Structural and Substituent Variations
PyBox ligands are distinguished by substituents on the oxazoline rings, which modulate steric, electronic, and conformational properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of PyBox Ligands
Key Research Findings
- Steric Effects : Bulky substituents (e.g., phenyl, diphenyl) enhance enantioselectivity by rigidifying the metal-ligand complex but may slow reaction kinetics .
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl) improve electrophilic activation, whereas electron-donating groups (e.g., methyl) favor nucleophilic pathways .
- Conformational Flexibility : Ligands with smaller substituents (e.g., methyl) exhibit faster substrate binding, making them versatile for diverse reactions .
Biological Activity
2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine, also known as (R,R)-Me-Pybox, is a compound characterized by its unique oxazoline substituents on a pyridine ring. With the molecular formula and a molecular weight of 245.28 g/mol, its structure suggests potential biological activity due to the presence of nitrogen-containing heterocycles . This article reviews its biological properties, synthesizing findings from diverse studies.
The compound is a solid with a melting point ranging from 138°C to 141°C and is classified as an irritant. Its reactivity is attributed to the oxazoline groups, which can participate in various chemical reactions significant for developing derivatives with enhanced biological activities.
Biological Activity Overview
Research indicates that 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine exhibits various biological activities:
-
Antimicrobial Activity :
- Studies have shown that compounds with similar oxazoline structures exhibit antibacterial properties against Gram-positive and Gram-negative bacteria. Specifically, derivatives have been effective against Staphylococcus aureus (including MRSA) and other pathogenic strains .
- In silico assessments using the PASS web application predicted antibacterial and antifungal activities for several related compounds, suggesting that 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine may share similar properties .
- Antitumor Activity :
- Enzyme Inhibition :
Synthesis and Evaluation
A study synthesized a series of oxazoline derivatives including 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine and evaluated their biological activities. The findings indicated that certain structural modifications enhanced antimicrobial efficacy against resistant strains of bacteria .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound with various biological targets. These studies reveal that the oxazoline moieties contribute significantly to the binding interactions with target proteins involved in antimicrobial resistance mechanisms.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O2 |
| Molecular Weight | 245.28 g/mol |
| Melting Point | 138°C - 141°C |
| Predicted Antibacterial Activity | Yes (via PASS assessment) |
| Predicted Antitumor Activity | Yes (in vitro studies) |
Q & A
Q. What are the established synthetic routes for 2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine, and how do reaction conditions influence enantiomeric purity?
The compound is synthesized via chiral pyridine-bis(oxazoline) (PyBox) ligand frameworks. Key methods include cyclization of chiral β-amino alcohols with nitriles in the presence of Lewis acids (e.g., Zn(OTf)₂) to form oxazoline rings . Enantiomeric purity is controlled by using enantiopure starting materials (e.g., (4R)-4-methyl-1,2-amino alcohols) and optimizing reaction temperature (typically 0–25°C) to minimize racemization . Solvent choice (e.g., dichloromethane/hexane mixtures) also impacts crystallization efficiency, as described in single-crystal growth protocols .
Q. How is single-crystal X-ray diffraction used to confirm the stereochemical configuration of this compound?
Single-crystal X-ray analysis (e.g., orthorhombic P2₁2₁2₁ space group, a = 7.0184 Å, b = 13.2654 Å, c = 21.5542 Å) resolves the (4R) configuration by refining anisotropic displacement parameters for methyl and oxazoline substituents . SHELX software (SHELXL-2018) is employed for structure solution and refinement, with hydrogen atoms modeled using riding coordinates (C–H = 0.95–1.00 Å) and Uiso(H) = 1.2Ueq(C) .
Q. What are the primary applications of this compound in asymmetric catalysis?
The ligand facilitates asymmetric transformations such as nickel-catalyzed Negishi cross-couplings of secondary allylic chlorides with alkylzincs, achieving >90% enantiomeric excess (ee) . It also coordinates to Pd(II) and Ag(I) centers in catalytic systems for cyclopropanations and hydroacylations, as evidenced by crystallographic studies of metal complexes .
Q. Which spectroscopic techniques are critical for characterizing this ligand and its metal complexes?
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR verify ligand purity and metal coordination shifts (e.g., pyridine ring deshielding upon Pd(II) binding) .
- IR : Stretching frequencies (e.g., C=N at 1640–1670 cm⁻¹) confirm oxazoline ring formation .
- X-ray crystallography : Resolves bond angles (e.g., N–C–O = 113.89° in oxazoline rings) and torsion angles critical for chiral induction .
Q. How should researchers handle this compound safely in laboratory settings?
While commercial safety data are limited, analogous PyBox ligands require precautions against inhalation (use fume hoods), skin contact (nitrile gloves), and eye exposure (safety goggles). First-aid measures include rinsing with water for 15 minutes and medical consultation for persistent symptoms .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational models and experimental data regarding the ligand's conformational flexibility?
Discrepancies arise from static DFT models vs. dynamic crystallographic data. Hybrid QM/MM simulations (e.g., Gaussian 16 with B3LYP-D3/def2-TZVP) can model torsional barriers in the oxazoline rings, while variable-temperature XRD (100–298 K) captures conformational changes . Cross-validation with <sup>1</sup>H NOESY NMR (e.g., 500 MHz in CDCl₃) identifies dominant conformers in solution .
Q. What experimental strategies optimize enantioselectivity in nickel-catalyzed cross-couplings using this ligand?
Q. How does ligand modification (e.g., 4-methyl vs. 4-benzyl substituents) impact catalytic performance?
Substituent bulkiness (e.g., 4-benzyl groups in analogous ligands) increases enantioselectivity in Pd-catalyzed allylic alkylations (ΔΔG‡ ≈ 2.1 kcal/mol) but reduces reaction rates due to steric hindrance . Methyl groups balance activity and selectivity, as shown in comparative kinetic studies (TOF = 12 h⁻¹ vs. 8 h⁻¹ for benzyl derivatives) .
Q. What challenges arise in interpreting NMR data for metal-ligand complexes, and how can they be mitigated?
Paramagnetic broadening in Ni(II) complexes obscures <sup>1</sup>H signals. Use diamagnetic analogs (e.g., Zn(II)) or low-temperature NMR (e.g., –40°C in THF-d₈) to sharpen resonances . EXSY NMR can quantify ligand exchange rates in dynamic systems .
Q. How do solvent polarity and coordinating ability influence the stability of metal-ligand complexes?
Polar aprotic solvents (e.g., DMF) stabilize cationic Pd(II) complexes via solvation but compete with ligand coordination. In dichloromethane, weaker solvation enhances metal-ligand binding (Keq increases 10-fold) . Solvent screening via UV-vis titration (e.g., λmax shifts from 320 nm in DMF to 340 nm in CH₂Cl₂) quantifies coordination strength .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
